molecular formula C10H10IN B8599751 5-Iodo-1-methyl-3,4-dihydroisoquinoline

5-Iodo-1-methyl-3,4-dihydroisoquinoline

Cat. No. B8599751
M. Wt: 271.10 g/mol
InChI Key: DSTBEJSPZYHZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-methyl-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C10H10IN and its molecular weight is 271.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10IN

Molecular Weight

271.10 g/mol

IUPAC Name

5-iodo-1-methyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C10H10IN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-4H,5-6H2,1H3

InChI Key

DSTBEJSPZYHZOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC2=C1C=CC=C2I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-iodo-10b-methyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione. A solution of N-(2-iodophenethyl)acetamide (16.0 g, 55.3 mmol) in DCM (600 mL) under N2, was treated dropwise with (COCl)2 (5.33 mL, 60.9 mmol). The reaction was stirred at RT for 45 min and then cooled to 0° C. FeCl3 (10.8 g, 66.4 mmol) was then added and the mixture was allowed to slowly warm to RT and stirred at RT for 18 h. An aq. solution of 2N HCl (50 mL) was added and the mixture was stirred for 2 h. The organic phase was separated, dried over Na2SO4, filtered and concentrated in vacuo to provide the title compound as a brown solid (20.8 g) that was used as it is in the next step. UPLC-MS: MS 344.3 (M+H+); UPLC rt 1.10 min.
Name
7-iodo-10b-methyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-iodophenethyl)acetamide
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
5.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
10.8 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-(2-iodophenethyl)acetamide. A solution of 2-(2-iodophenyl)ethanamine (13.5 g, 54.6 mmol) and Ac2O (10.3 mL, 109 mmol) in 1,4-dioxane (200 mL) was heated to 100° C. for 45 min. The reaction was then allowed to cool to RT and concentrated in vacuo. The resulting residue was taken up in DCM and washed with a saturated aq. solution of NaHCO3— gas formation! The organic phase was separated, dried over Na2SO4, filtered and concentrated in vacuo to give the title compound as a yellow oil (16.2 g) which was used as it is in the next step. UPLC-MS: MS 290.3 (M+H+); UPLC rt 0.96 min.
Name
N-(2-iodophenethyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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